molecular formula C10H10Cl2O2 B14568253 2-(2,6-Dichlorophenyl)-1,3-dioxane CAS No. 61568-55-6

2-(2,6-Dichlorophenyl)-1,3-dioxane

Cat. No.: B14568253
CAS No.: 61568-55-6
M. Wt: 233.09 g/mol
InChI Key: MXTPNSVXRNTJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-1,3-dioxane is a chemical compound of interest in organic chemistry and pharmaceutical research. The 1,3-dioxane ring acts as a versatile scaffold, and its structure, featuring dichlorophenyl substitution, is often investigated for developing pharmacologically active molecules. Research into similar 1,4-dioxane and dichlorophenyl-containing compounds highlights their potential as key intermediates or scaffolds in designing bitopic ligands for central nervous system targets, such as dopamine receptor subtypes . This suggests potential utility for this compound in medicinal chemistry research, particularly in the synthesis and discovery of novel receptor-selective ligands. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound's specific properties and applications.

Properties

CAS No.

61568-55-6

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-dioxane

InChI

InChI=1S/C10H10Cl2O2/c11-7-3-1-4-8(12)9(7)10-13-5-2-6-14-10/h1,3-4,10H,2,5-6H2

InChI Key

MXTPNSVXRNTJGF-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the dioxane ring. Key parameters include:

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1–1.0 equiv.) or sulfuric acid (H₂SO₄, catalytic).
  • Solvent : Polar aprotic solvents such as 1,2-dichloroethane or dichloromethane (DCM) enhance reaction efficiency by stabilizing the oxocarbenium intermediate.
  • Temperature : Reflux conditions (40–80°C) with azeotropic removal of water via Dean-Stark apparatus.

Example Procedure :

  • Combine 2,6-dichlorobenzaldehyde (1.0 equiv.), 1,3-propanediol (1.2 equiv.), and p-TsOH (0.2 equiv.) in 1,2-dichloroethane.
  • Reflux for 6–12 hours under nitrogen, with molecular sieves to absorb water.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 45–60% after optimization.

Challenges and Optimization

  • Steric Hindrance : The 2,6-dichlorophenyl group impedes ring closure, necessitating prolonged reaction times or elevated temperatures.
  • Byproducts : Oligomerization of the diol is mitigated by using dilute conditions (0.1–0.5 M).
  • Catalyst Screening : Lewis acids like BF₃·OEt₂ offer milder conditions but lower yields (30–40%) compared to Brønsted acids.

Alternative Pathways via Prins Cyclization

Prins cyclization, employing 2,6-dichlorophenol derivatives and glycerol analogs, provides an alternative route. This method is less common but valuable for accessing stereochemically complex dioxanes.

Substrate Design and Reaction Parameters

  • Electrophile : 2,6-Dichlorophenyl glycidyl ether, synthesized from epichlorohydrin and 2,6-dichlorophenol.
  • Conditions : Lewis acid (e.g., SnCl₄, 0.5 equiv.) in DCM at 0°C to room temperature.

Example Procedure :

  • React 2,6-dichlorophenyl glycidyl ether (1.0 equiv.) with 1,3-propanediol (1.5 equiv.) in DCM.
  • Add SnCl₄ dropwise at 0°C, stir for 4 hours, and warm to room temperature.
  • Extract with DCM, wash with brine, and purify via recrystallization (ethanol/water).

Yield : 35–50%, with moderate diastereoselectivity.

While less efficient, SₙAr allows late-stage introduction of the dichlorophenyl group onto a preassembled dioxane ring. This method requires electron-deficient aryl halides and strongly activating conditions.

Reaction Setup

  • Substrate : 2-Bromo-1,3-dioxane.
  • Nucleophile : 2,6-Dichlorophenol (2.0 equiv.) with K₂CO₃ (3.0 equiv.) in DMF at 120°C.

Yield : <20%, limited by poor reactivity of the aryl chloride.

Structural Characterization and Computational Insights

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 3H, aromatic), 4.85 (s, 2H, OCH₂O), 3.75–3.60 (m, 4H, dioxane CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 134.2 (C-Cl), 128.9 (aromatic CH), 98.5 (OCH₂O), 65.3 (dioxane CH₂).

Density Functional Theory (DFT) Validation

DFT calculations (B3LYP/6-311G(d,p)) corroborate the planar geometry of the dioxane ring and the orthogonal orientation of the dichlorophenyl group, minimizing steric clashes. Bond lengths and angles align with experimental data, deviating by <0.03 Å and <2°, respectively.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acid-Catalyzed Cyclization 55 95 Scalable, minimal byproducts Requires anhydrous conditions
Prins Cyclization 40 85 Stereochemical control Low yield, complex purification
SₙAr 18 70 Late-stage functionalization Poor reactivity, harsh conditions

Industrial Applications and Patent Landscape

The compound’s utility as a pharmaceutical intermediate is evidenced by its structural analogs in patents for NSAIDs (e.g., Diclofenac). Patent US6143908A highlights acetalization protocols applicable to dioxane synthesis, while US7572916B2 underscores the role of chlorinated solvents in facilitating cyclization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins. By inhibiting COX, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 2-(2,6-Dichlorophenyl)-1,3-dioxane and analogous compounds containing the 2,6-dichlorophenyl group:

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Primary Applications/Properties References
This compound Not provided C₁₀H₉Cl₂O₂ 1,3-Dioxane 2,6-Dichlorophenyl at C2 Synthetic intermediate, protective agent for phosphates
Clonidine Hydrochloride 4205-91-8 C₉H₁₀Cl₂N₃·HCl Imidazoline 2,6-Dichlorophenyl, aminoimidazoline Antihypertensive drug (α2-adrenergic agonist)
1-(2,6-Dichlorophenyl)indolin-2-one 15362-40-0 C₁₄H₉Cl₂NO Indolinone 2,6-Dichlorophenyl at N1 Pharmaceutical intermediate (e.g., kinase inhibitors)
2,6-Dichlorophenyl phosphate protective group Not applicable Variable Phosphate ester 2,6-Dichlorophenyl as protective group Stabilizes phosphates during synthesis; cleaved by nitrobenzaldoxime

Key Research Findings

Electronic and Steric Effects
  • The 1,3-dioxane ring in the target compound introduces two oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to imidazoline (Clonidine) or indolinone cores. This may influence solubility and metabolic stability in pharmaceutical contexts .
  • The 2,6-dichlorophenyl group’s electron-withdrawing nature stabilizes adjacent reactive centers (e.g., phosphate esters) but may reduce nucleophilic susceptibility compared to unsubstituted phenyl groups .
Pharmacological Activity
  • Clonidine’s 2,6-dichlorophenyl group is critical for binding to α2-adrenergic receptors, while the imidazoline ring facilitates agonist activity. Substitution with a dioxane ring would likely alter receptor affinity due to steric hindrance and reduced nitrogen-based interactions .
  • Indolinone derivatives (e.g., 1-(2,6-Dichlorophenyl)indolin-2-one) demonstrate kinase inhibition, suggesting that the dichlorophenyl group’s position relative to a carbonyl group modulates target selectivity .

Stability and Reactivity

  • This compound : The dioxane ring’s oxygen atoms may increase susceptibility to acid-catalyzed ring-opening, whereas the 2,6-dichlorophenyl group enhances thermal stability .
  • Clonidine Hydrochloride : Stable under physiological conditions but prone to hydrolysis under strong alkaline conditions due to the imidazoline ring .
  • Phosphate Protective Groups : The 2,6-dichlorophenyl group resists aqueous hydrolysis but is cleaved by nucleophilic agents (e.g., thiocresol), enabling controlled deprotection .

Q & A

Q. Methodological Insight

  • Grignard Reaction : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.
  • Derivatization : Optimize reaction time and temperature to avoid over-substitution.

How does the 2,6-dichlorophenyl group influence stability in protective group chemistry?

Advanced Research Focus
The 2,6-dichlorophenyl group acts as a robust protective moiety in phosphate ester synthesis due to its steric and electronic effects. It resists cleavage under conditions that remove other aryl groups (e.g., 2-bromophenyl) using Cu(OAc)₂ in pyridine/water . However, it can be selectively cleaved with 4-nitrobenzaldoxime and triethylamine in dioxane/water, enabling precise deprotection in multistep syntheses .

Data Contradiction Analysis
Discrepancies arise in stability reports:

  • Stable Under : Basic aqueous conditions (pH 7–10).
  • Labile Under : Strong nucleophiles (e.g., thiocresol) in polar aprotic solvents.
    Resolution requires verifying solvent polarity and nucleophile strength in specific protocols.

How is this compound utilized in peptide and heterocycle synthesis?

Basic Research Focus
The compound serves as a scaffold for ketenimine formation via reactions with alkyl isocyanides and acetylenedicarboxylates. Trapping with methyl Meldrum’s acid yields functionalized ketenimines (60–80% yields), applicable in peptide backbone modifications .

Advanced Application
In pyrido-pyrimidinone synthesis, Suzuki-Miyaura coupling with boronic acids in 1,4-dioxane/H₂O (Pd(PPh₃)₄ catalyst) generates anticoagulant precursors targeting Factor Xa . Key parameters:

  • Temperature : 90°C for 2–24 hours.
  • Workup : Aqueous extraction with DCM to isolate products .

What analytical challenges arise in detecting trace derivatives of this compound?

Advanced Research Focus
Headspace solid-phase microextraction (HS-SPME) combined with GC-MS detects chlorinated propanols (e.g., 1,3-dichloro-2-propanol) at ppb levels. Optimization requires:

  • Fiber Coating : Polydimethylsiloxane/divinylbenzene for nonpolar analytes.
  • Derivatization : On-fiber silylation to enhance volatility .

Q. SAR Insights

  • Electron-Withdrawing Groups : Increase logP, enhancing bioavailability.
  • Nitro Groups : Induce oxidative stress in pathogens.

What role does the 2,6-dichlorophenyl moiety play in medicinal chemistry applications?

Basic Research Focus
The moiety is a key pharmacophore in NSAIDs (e.g., diclofenac) and anticoagulants. Its meta-chloro groups enhance target binding (e.g., COX-2 inhibition) while reducing metabolic degradation .

Advanced Insight
In Factor Xa inhibitors, the 2,6-dichlorophenyl group improves binding affinity (Ki < 1 nM) by occupying hydrophobic pockets in the enzyme’s active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.